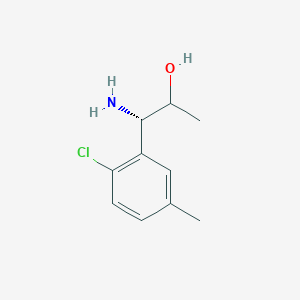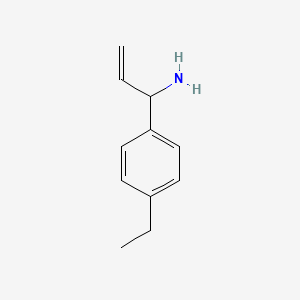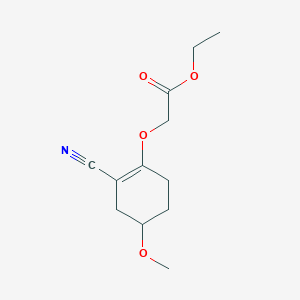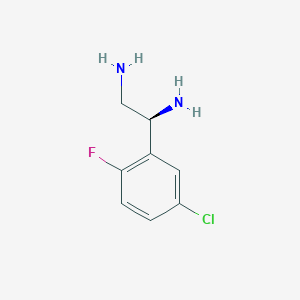
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chlorinated aromatic ring, and a secondary alcohol, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the chlorination of a methyl-substituted aromatic compound.
Amination: The chlorinated aromatic compound undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the secondary alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Pharmaceuticals: (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is used as an intermediate in the synthesis of various drugs.
Catalysis: It serves as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Protein Interaction: Research focuses on its interaction with proteins and its effects on biological pathways.
Medicine
Drug Development: It is a key intermediate in the development of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Its derivatives are explored for use in advanced materials.
Mechanism of Action
The mechanism by which (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.
1-Amino-1-(2-chlorophenyl)propan-2-OL: Lacks the methyl group, leading to different reactivity and applications.
1-Amino-1-(2-chloro-5-methylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
Chirality: The (1S) configuration provides specific interactions with biological targets, making it unique in its activity.
Functional Groups: The combination of amino, chlorinated aromatic, and secondary alcohol groups offers diverse reactivity and applications.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
AUZGPVSYVKNCBJ-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)

![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)


![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)

![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)





